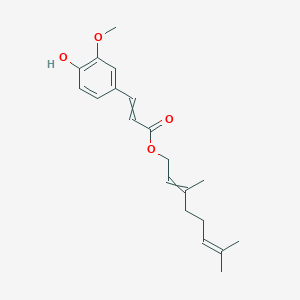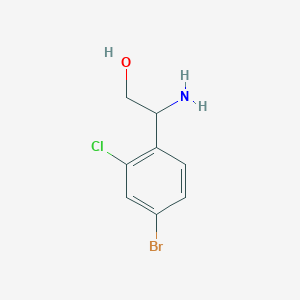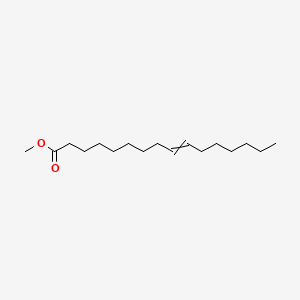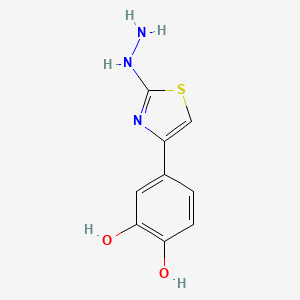![molecular formula C27H38O12 B15146368 (2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)
(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ssioriside is a lignan xyloside, a type of natural product that can be isolated from the barks of Prunus ssiori and Prunus padus . It belongs to the phenylpropanoids class and is known for its moderate antioxidant activity . The compound has a molecular formula of C27H38O12 and a molecular weight of 554.58 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Ssioriside can be synthesized through various chemical reactions involving the coupling of lignan and xyloside moieties. The synthetic routes typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of Ssioriside involves the extraction from natural sources such as the barks of Prunus ssiori and Prunus padus. The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound .
化学反応の分析
Types of Reactions
Ssioriside undergoes various types of chemical reactions, including:
Oxidation: Ssioriside can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert Ssioriside into its corresponding alcohols.
Substitution: Ssioriside can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Ssioriside, which can have different biological activities and properties .
科学的研究の応用
Ssioriside has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Ssioriside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress in cells . Additionally, Ssioriside inhibits enzymes like α-glucosidase, which plays a role in carbohydrate metabolism .
類似化合物との比較
Similar Compounds
Similar compounds to Ssioriside include other lignan xylosides such as nudiposide and lyoniside . These compounds share structural similarities and exhibit similar biological activities.
Uniqueness
What sets Ssioriside apart from other lignan xylosides is its specific molecular structure, which includes two 4-hydroxy-3,5-dimethoxybenzyl groups. This unique structure contributes to its distinct antioxidant and enzyme inhibitory activities .
Conclusion
Ssioriside is a fascinating compound with diverse applications in scientific research, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject of study for understanding lignan xylosides and their potential benefits.
特性
分子式 |
C27H38O12 |
|---|---|
分子量 |
554.6 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18+,23-,26+,27+/m0/s1 |
InChIキー |
UTPBCUCEDIRSFI-MJDPKNRPSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)C[C@@H](CO)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O |
正規SMILES |
COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



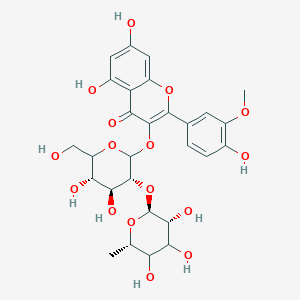
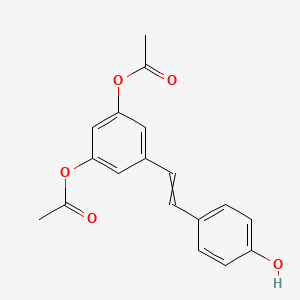
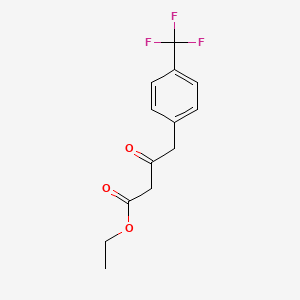
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)


![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
